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Compound of Interest

Compound Name:
2-Amino-5-iodo-4-

methoxypyrimidine

Cat. No.: B582037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2-Amino-5-iodo-4-methoxypyrimidine. The information is

intended to support research, development, and drug discovery efforts involving this pyrimidine

derivative.

Core Chemical Properties
2-Amino-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative with the

molecular formula C₅H₆IN₃O.[1] Its structure incorporates an amino group at the 2-position, an

iodine atom at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring.

These functional groups offer multiple sites for further chemical modification, making it a

potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-iodo-4-methoxypyrimidine
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Property Value Source(s)

Molecular Formula C₅H₆IN₃O [1][2]

Molecular Weight 251.03 g/mol [2]

CAS Number 89322-66-7 [1][2]

Boiling Point 396.532 °C at 760 mmHg [1]

Flash Point 193.616 °C [1]

Density 2.021 g/cm³ [1]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2–8 °C.
[1]

Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-iodo-4-methoxypyrimidine typically involves the electrophilic

iodination of a 2-amino-4-methoxypyrimidine precursor. Two primary synthetic routes have

been reported and are detailed below.

Route 1: Iodination using N-Iodosuccinimide (NIS)
This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in glacial acetic acid.

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise.

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for several hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a

beaker containing ice-water.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium

bicarbonate solution until the effervescence ceases.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3

x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography on silica gel.

Key Reagents & Conditions

2-Amino-4-methoxypyrimidine Dissolution_in_Acetic_Acid
Step 1

Addition_of_NIS
Step 2

Heating_at_80C
Step 3

Workup_and_Purification
Steps 4-7

2-Amino-5-iodo-4-methoxypyrimidine
Final Product
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80 °C
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Synthesis Workflow: Iodination with NIS

Route 2: Iodination using Iodine Monochloride (ICl)
This alternative method employs the more reactive iodine monochloride as the iodinating

agent.

Experimental Protocol:
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Reaction Setup: Dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in a suitable

anhydrous solvent such as dichloromethane or chloroform in a flask protected from light.

Addition of ICl: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride

(1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

Reaction Conditions: Allow the reaction to stir at 0 °C for a specified time, followed by

warming to room temperature. Monitor the reaction by TLC or LC-MS.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

to reduce excess ICl.

Phase Separation: Separate the organic layer, and extract the aqueous layer with the

reaction solvent.

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution

and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude

product can be purified by recrystallization or column chromatography.

Key Reagents & Conditions

2-Amino-4-methoxypyrimidine Dissolution_in_Solvent
Step 1

Addition_of_ICl_at_0C
Step 2

Reaction_and_Monitoring
Step 3

Workup_and_Purification
Steps 4-6

2-Amino-5-iodo-4-methoxypyrimidine
Final Product

Iodine Monochloride

Dichloromethane

0 °C to RT
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Synthesis Workflow: Iodination with ICl

Spectral and Analytical Data
As of the latest literature review, detailed experimental spectral data (NMR, IR, Mass

Spectrometry) for 2-Amino-5-iodo-4-methoxypyrimidine are not readily available in public

databases. Researchers are advised to perform full characterization upon synthesis. Predicted

data based on analogous structures can be used as a preliminary reference.

Potential Applications in Drug Development
While specific biological activities for 2-Amino-5-iodo-4-methoxypyrimidine have not been

extensively reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal

chemistry, particularly in the development of kinase inhibitors. The 2-amino-pyrimidine moiety is

known to form key hydrogen bond interactions with the hinge region of many protein kinases.

The introduction of an iodine atom at the C5 position offers a handle for further synthetic

transformations, such as Suzuki, Sonogashira, or Stille coupling reactions. This allows for the

introduction of a wide variety of substituents to explore the chemical space around the

pyrimidine core and optimize binding affinity and selectivity for specific kinase targets.

The methoxy group at the C4 position can also be a site for modification or can influence the

electronic properties and metabolic stability of the molecule.

Figure 3: Potential Role in Kinase Inhibition
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Hypothetical binding mode in a kinase active site.

Conclusion
2-Amino-5-iodo-4-methoxypyrimidine represents a promising, albeit currently under-

characterized, building block for medicinal chemistry and drug discovery. Its synthesis is

achievable through established iodination methodologies. The true potential of this compound

lies in its utility as a versatile intermediate for the generation of libraries of substituted

pyrimidines, particularly for screening against protein kinase targets. Further research is

warranted to fully elucidate its physicochemical properties, biological activities, and potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pharmaffiliates.com [pharmaffiliates.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-iodo-4-
methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b582037?utm_src=pdf-body-img
https://www.benchchem.com/product/b582037?utm_src=pdf-body
https://www.benchchem.com/product/b582037?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01806
https://www.pharmaffiliates.com/en/89322-66-7-2-amino-5-iodo-4-methoxypyrimidine-pa2707406.html
https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-chemical-properties
https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-chemical-properties
https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-chemical-properties
https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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